molecular formula C12H20O3 B1238329 12-oxo-10Z-dodecenoic acid

12-oxo-10Z-dodecenoic acid

Cat. No. B1238329
M. Wt: 212.28 g/mol
InChI Key: INMKWUNQKOWGEZ-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-oxo-10Z-dodecenoic acid is a medium-chain fatty acid.

Scientific Research Applications

Plant Growth Regulation and Wound Healing

12-Oxo-trans-10-dodecenoic acid (trans-10-ODA) is significant in plant biology, particularly in wound healing and growth regulation. Zimmerman and Coudron (1979) identified its role in stimulating growth in plants, suggesting its broader influence on plant development beyond what was previously understood for traumatic acid. It appears that trans-10-ODA is a natural compound with growth-regulating properties, especially evident in cucumber and runner bean tissues (Zimmerman & Coudron, 1979).

Antitumor and Antifungal Properties

Research on derivatives of 12-oxo-10Z-dodecenoic acid has uncovered their potential antitumor and antifungal activities. Kinoshita and Umezawa (1961) synthesized compounds like 10-Oxo-11-dodecenoic acid and found these derivatives to exhibit antitumor and antifungal effects, highlighting their significance in medicinal chemistry (Kinoshita & Umezawa, 1961).

Role in Lipid Metabolism and Oxidation

The formation of 12-oxo-trans-10-dodecenoic acid in chloroplasts from Thea sinensis leaves as reported by Hatanaka et al. (1977) indicates its involvement in lipid metabolism and oxidation processes in plants. This finding shows that linolenic acid is split into this compound, demonstrating a critical step in lipid oxidation in plant cells (Hatanaka, Kajiwara, Sekiya, & Kido, 1977).

Implications in Human Plasma and Disease Mechanisms

Sowell, Frei, and Stevens (2004) explored the interaction of vitamin C with electrophilic lipid peroxidation products, including 12-oxo-9-hydroxy-10-dodecenoic acid. This research provides insights into biological pathways for eliminating electrophilic lipid peroxidation products, which may have implications for chronic inflammatory diseases and oxidative stress in humans (Sowell, Frei, & Stevens, 2004).

properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(Z)-12-oxododec-10-enoic acid

InChI

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h7,9,11H,1-6,8,10H2,(H,14,15)/b9-7-

InChI Key

INMKWUNQKOWGEZ-CLFYSBASSA-N

Isomeric SMILES

C(CCCCC(=O)O)CCC/C=C\C=O

SMILES

C(CCCCC(=O)O)CCCC=CC=O

Canonical SMILES

C(CCCCC(=O)O)CCCC=CC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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